Veralipride-d6
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Overview
Description
Veralipride-d6 is a deuterium-labeled analog of Veralipride, an atypical antipsychotic of the benzamide class. Veralipride is primarily used for the treatment of vasomotor symptoms associated with menopause. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of the compound in scientific research .
Preparation Methods
The synthesis of Veralipride-d6 involves the incorporation of deuterium atoms into the Veralipride molecule. This can be achieved by using deuterated reagents such as deuterated methyl sulfate ((CD3)2SO4) in the synthesis process. The starting materials are hydroxylated benzaldehydes, which undergo a series of reactions to introduce the deuterium atoms at specific positions in the molecule .
Chemical Reactions Analysis
Veralipride-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Veralipride-d6 is used extensively in scientific research to study the pharmacokinetics, metabolism, and degradation pathways of Veralipride. It is particularly useful in:
Chemistry: Understanding the stability and reactivity of the compound under various conditions.
Biology: Investigating the metabolic pathways and identifying metabolites in biological systems.
Medicine: Studying the pharmacokinetics and pharmacodynamics to optimize dosing and reduce side effects.
Industry: Developing analytical methods for quality control and ensuring the stability of pharmaceutical formulations .
Mechanism of Action
Veralipride-d6, like Veralipride, acts as a dopamine D2 receptor antagonist. It binds to the D2 receptors in the brain, inhibiting the action of dopamine. This leads to an increase in prolactin secretion without any estrogenic or progestagenic effects. The exact molecular pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Veralipride-d6 can be compared with other benzamide derivatives such as:
Levosulpiride: Another benzamide antipsychotic used for similar indications.
Sulpiride: Used for the treatment of schizophrenia and depression.
Amisulpride: Used for the treatment of psychosis and dysthymia.
This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies that are not possible with the non-labeled compounds .
Properties
Molecular Formula |
C17H25N3O5S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-5-sulfamoyl-2,3-bis(trideuteriomethoxy)benzamide |
InChI |
InChI=1S/C17H25N3O5S/c1-4-7-20-8-5-6-12(20)11-19-17(21)14-9-13(26(18,22)23)10-15(24-2)16(14)25-3/h4,9-10,12H,1,5-8,11H2,2-3H3,(H,19,21)(H2,18,22,23)/i2D3,3D3 |
InChI Key |
RYJXBGGBZJGVQF-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])C(=O)NCC2CCCN2CC=C)S(=O)(=O)N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC=C)S(=O)(=O)N |
Origin of Product |
United States |
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